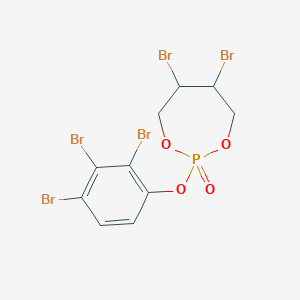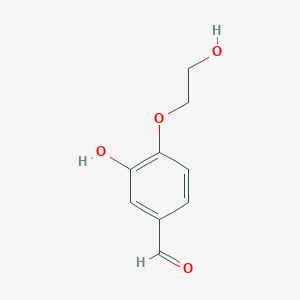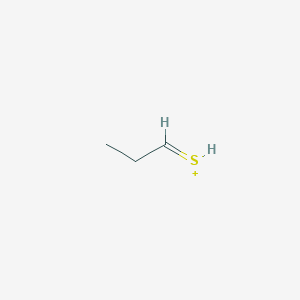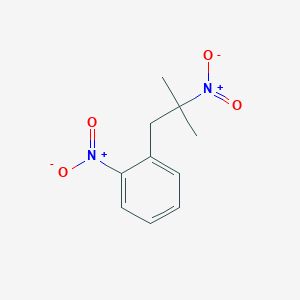
butyl N'-aminocarbamimidothioate;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl N’-aminocarbamimidothioate;hydrobromide is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl N’-aminocarbamimidothioate;hydrobromide typically involves the reaction of butylamine with a suitable carbamoyl chloride or isocyanate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions . The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of butyl N’-aminocarbamimidothioate;hydrobromide can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl N’-aminocarbamimidothioate;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Butyl N’-aminocarbamimidothioate;hydrobromide has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of butyl N’-aminocarbamimidothioate;hydrobromide involves the inhibition of specific enzymes or receptors. The compound binds to the active site of the target enzyme or receptor, preventing the normal substrate from binding and thereby inhibiting its activity. This can lead to various physiological effects depending on the specific target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-(4-bromobutyl)carbamate: This compound is similar in structure and is used in similar applications.
tert-Butyl carbamates: These compounds are widely used as protecting groups for amines in organic synthesis.
Uniqueness
Butyl N’-aminocarbamimidothioate;hydrobromide is unique due to its specific structure, which allows for selective binding to certain enzymes and receptors. This makes it a valuable tool in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
63332-89-8 |
|---|---|
Molekularformel |
C5H14BrN3S |
Molekulargewicht |
228.16 g/mol |
IUPAC-Name |
butyl N'-aminocarbamimidothioate;hydrobromide |
InChI |
InChI=1S/C5H13N3S.BrH/c1-2-3-4-9-5(6)8-7;/h2-4,7H2,1H3,(H2,6,8);1H |
InChI-Schlüssel |
MCWKXYQBUPGJAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC(=NN)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid](/img/structure/B14488735.png)

![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)




![1-[(Oxiran-2-yl)methyl]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14488780.png)




![3-[6-(Benzyloxy)-2H-1,3-benzodioxol-5-yl]but-3-en-2-one](/img/structure/B14488805.png)
